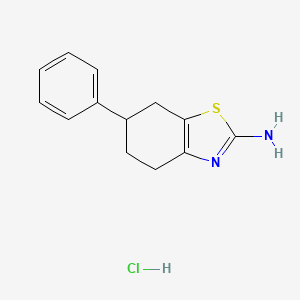

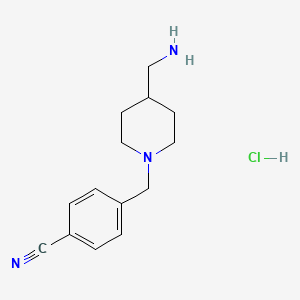

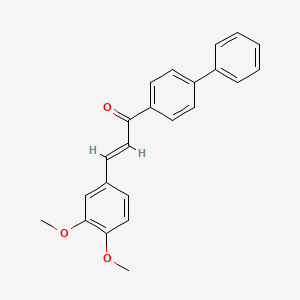

![molecular formula C15H9BrN2O2S B2953595 4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1206993-53-4](/img/structure/B2953595.png)

4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” is a chemical compound with the molecular formula C15H9BrN2O2S . It has an average mass of 361.213 Da and a monoisotopic mass of 359.956818 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, bibenzo[b][1,4]thiazines have been synthesized by the condensation of 2,2′-dithiodianiline with methyl aryl ketones . The reactions were carried out in schlenk tubes of 25 mL in a Wattecs Parallel Reactor .Molecular Structure Analysis

The molecular structure of the synthesized derivatives was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The general synthesis of 3,3’-diaryl-2H,2’H-2,2’-bibenzo[b][1,4]thiazine involves the addition of 2,2′-dithiodianiline (0.25 mmol, 62 mg), methyl aryl ketones (0.525 mmol) and 20 mol % AIBN (0.05 mmol, 8.2 mg) to an oven-dried Schlenk tube . Then 2 mL of acetic acid was added to the mixture. The reaction mixture was subsequently heated at 80 °C in a Wattecs Parallel Reactor for an appropriate time with stirring .Physical And Chemical Properties Analysis

The compound “4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” appears as a yellow solid . It has a melting point of 247-249 °C .Wissenschaftliche Forschungsanwendungen

I have conducted a search and found several scientific research applications for compounds related to “4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide”. Below are six unique applications, each with a detailed section:

Anticancer Activity

Compounds similar to “4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” have been studied for their potential anticancer properties. For example, derivatives have been screened against human breast adenocarcinoma cells, showing promising results in comparison to standard drugs like 5-fluorouracil .

Antimicrobial Properties

Efforts have been made to combat antimicrobial drug resistance by studying the pharmacological activities of newly synthesized derivatives. These studies aim to develop new treatments against resistant pathogens .

Cell Viability Assays

Derivatives of the compound have been used in cell viability assays to determine the relative cell viability in various biological studies. This application is crucial for understanding the effects of compounds on living cells .

Metabolism Studies

The metabolism of related compounds has been investigated in vitro using rat hepatic microsomes. These studies help understand how compounds are metabolized in the liver and their potential effects on the body .

Synthesis of Secondary Alcohols

Compounds with a similar structure have been synthesized through S-alkylation and reduction processes. These synthetic methods are used to create secondary alcohols with potential applications in pharmaceuticals .

Neurotoxicity Research

Newly synthesized derivatives have been investigated for their neurotoxic potentials. Studies include examining effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are associated with behavioral parameters and swimming potential .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various proteins and receptors, influencing their function . More research is needed to identify the specific targets of this compound.

Mode of Action

It is known that similar compounds can form pi-pi t-shaped interactions and hydrogen bonds with certain residues of target proteins . These interactions can alter the conformation and function of the proteins, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in antibacterial, antifungal, and anticancer activities .

Pharmacokinetics

In silico pharmacokinetic profiling of similar compounds has suggested that they adhere to lipinski’s rule of five, with slight deviations in molecular weight . This suggests that these compounds may have acceptable bioavailability.

Result of Action

Similar compounds have demonstrated acceptable antibacterial and hemolytic activity when compared to certain lead chemicals .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential pharmacological activities. For instance, the antimicrobial and anticancer drug resistance by pathogens and cancerous cells could be combated by studying the pharmacological activities of newly synthesized derivatives . Furthermore, molecular docking studies could be carried out to study the binding mode of active compounds with receptors .

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVLUVAHDDWPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

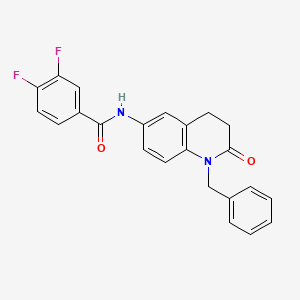

![2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2953522.png)

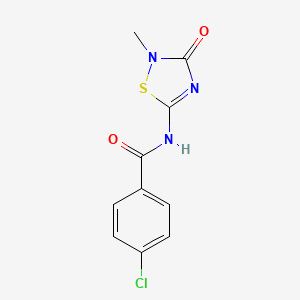

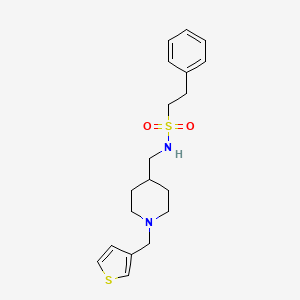

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2953531.png)

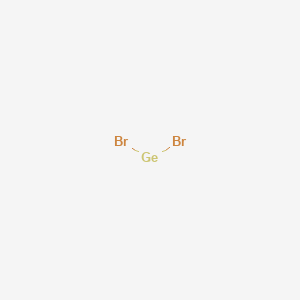

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2953533.png)